3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-2-carboxylic acid
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Overview
Description
3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C19H20O7 and its molecular weight is 360.362. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions: a. Oxidation: Can be oxidized to introduce various functional groups. b. Reduction: Reduction can modify the oxo or benzyloxy functionalities. c. Substitution: Capable of undergoing nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: a. Oxidation: Agents like KMnO₄, H₂O₂ under acidic or basic conditions. b. Reduction: Catalytic hydrogenation using Pd/C or NaBH₄. c. Substitution: Various halogenating agents and catalysts.
Major Products: a. Formation of benzylic and pyran derivatives. b. Modified carboxylic acid products.
Scientific Research Applications
Chemistry: a. Used as an intermediate in organic synthesis. b. As a starting material for the synthesis of more complex molecules.
Biology: a. Investigated for its biological activity against various pathogens. b. Potential as a pharmacophore in drug design.
Medicine: a. Explored for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: a. Utilized in the development of advanced materials and polymers.
Mechanism of Action
The compound interacts with various biological targets through its functional groups.
It is known to modulate enzymatic activities, potentially through inhibition or activation pathways.
The benzyloxy and tetrahydro-2H-pyran-2-yl groups may facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Compared to similar pyran carboxylic acids, it exhibits unique reactivity due to its distinct functional groups.
The presence of both benzyloxy and tetrahydro-2H-pyran-2-yl moieties provides a scaffold for diverse chemical modifications.
Similar compounds include: a. 4-oxo-4H-pyran-2-carboxylic acid derivatives. b. Benzyloxy-substituted pyrans. c. Tetrahydropyran-based carboxylic acids.
By offering a unique blend of functional groups and reactivity, 3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-2-carboxylic acid stands out as a versatile compound with broad applications in scientific research and industry.
Properties
IUPAC Name |
6-(oxan-2-yloxymethyl)-4-oxo-3-phenylmethoxypyran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c20-15-10-14(12-24-16-8-4-5-9-23-16)26-18(19(21)22)17(15)25-11-13-6-2-1-3-7-13/h1-3,6-7,10,16H,4-5,8-9,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTSAPDSOIRIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC(=O)C(=C(O2)C(=O)O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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